molecular formula C14H15NO2 B12204540 (6,7,8,9-Tetrahydro-5H-carbazol-2-yl)-acetic acid

(6,7,8,9-Tetrahydro-5H-carbazol-2-yl)-acetic acid

Cat. No.: B12204540
M. Wt: 229.27 g/mol
InChI Key: LLIRTLPBJAHBHZ-UHFFFAOYSA-N
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Description

(6,7,8,9-Tetrahydro-5H-carbazol-2-yl)-acetic acid is a chemical compound that belongs to the carbazole family Carbazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7,8,9-Tetrahydro-5H-carbazol-2-yl)-acetic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group transformations to introduce the acetic acid moiety. Specific details on the reaction conditions and reagents used can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. These methods often employ continuous flow reactors and advanced purification techniques to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

(6,7,8,9-Tetrahydro-5H-carbazol-2-yl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can participate in nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions can vary, but typical reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(6,7,8,9-Tetrahydro-5H-carbazol-2-yl)-acetic acid has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.

    Industry: It is utilized in the production of advanced materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of (6,7,8,9-Tetrahydro-5H-carbazol-2-yl)-acetic acid involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to therapeutic effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Carbazole: The parent compound with a simpler structure.

    1-(6,7,8,9-Tetrahydro-5H-carbazol-4-yl)ethanone: A structurally related compound with different functional groups.

    1-(2,3,4,9-Tetrahydro-1H-carbazol-7-yl)ethanone: Another similar compound with unique properties.

Uniqueness

(6,7,8,9-Tetrahydro-5H-carbazol-2-yl)-acetic acid stands out due to its specific acetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

2-(6,7,8,9-tetrahydro-5H-carbazol-2-yl)acetic acid

InChI

InChI=1S/C14H15NO2/c16-14(17)8-9-5-6-11-10-3-1-2-4-12(10)15-13(11)7-9/h5-7,15H,1-4,8H2,(H,16,17)

InChI Key

LLIRTLPBJAHBHZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=C(C=C3)CC(=O)O

Origin of Product

United States

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